Fasoracetam Fasoracetam Fasoracetam is an amino acid amide.
Fasoracetam is under investigation in clinical trial NCT03609619 (PART B: Efficacy and Safety of AEVI-001 in Children and Adolescents With ADHD and Without Mglur Mutations).
Brand Name: Vulcanchem
CAS No.: 110958-19-5
VCID: VC0527782
InChI: InChI=1S/C10H16N2O2/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12/h8H,1-7H2,(H,11,13)/t8-/m1/s1
SMILES: C1CCN(CC1)C(=O)C2CCC(=O)N2
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol

Fasoracetam

CAS No.: 110958-19-5

Cat. No.: VC0527782

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fasoracetam - 110958-19-5

Specification

CAS No. 110958-19-5
Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
IUPAC Name (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one
Standard InChI InChI=1S/C10H16N2O2/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12/h8H,1-7H2,(H,11,13)/t8-/m1/s1
Standard InChI Key GOWRRBABHQUJMX-MRVPVSSYSA-N
Isomeric SMILES C1CCN(CC1)C(=O)[C@H]2CCC(=O)N2
SMILES C1CCN(CC1)C(=O)C2CCC(=O)N2
Canonical SMILES C1CCN(CC1)C(=O)C2CCC(=O)N2
Appearance Solid powder

Introduction

Chemical Properties and Structural Characteristics

Fasoracetam ((5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one) is a chiral compound with the molecular formula C10H16N2O2\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{O}_{2} and a molar mass of 196.25 g/mol . Its structure features a pyrrolidone ring linked to a piperidine group via a carbonyl bond, distinguishing it from other racetams like piracetam or levetiracetam. Key physicochemical properties include:

PropertyValueSource
Boiling point456.8 ± 38.0 °C (predicted)
Density1.181 ± 0.06 g/cm³ (predicted)
pKa15.45 ± 0.40 (predicted)
Elimination half-life4–6.5 hours (humans)
Bioavailability79–97% (animal models)

The compound’s stereochemistry at the C5 position ((5R)-configuration) is critical for its interaction with metabotropic glutamate receptors (mGluRs) . Comparative molecular docking studies reveal fasoracetam’s binding affinity (5.2kcal/mol-5.2 \, \text{kcal/mol}) to synaptic targets, positioning it between seletracetam (4.9kcal/mol-4.9 \, \text{kcal/mol}) and nefiracetam (5.5kcal/mol-5.5 \, \text{kcal/mol}) in efficacy .

Pharmacological Mechanisms

Fasoracetam modulates all three groups of mGluRs (I–III), with preferential activity at mGluR2/3 subtypes . Unlike classical racetams that primarily affect AMPA receptors, this mechanism enhances synaptic plasticity through downstream pathways involving protein kinase C (PKC) and extracellular signal-regulated kinases (ERK) .

Glutamatergic Modulation

In murine models, fasoracetam upregulates mGluR expression in prefrontal cortical neurons, improving working memory in radial arm maze tests . This effect is abolished in mGluR5 knockout mice, confirming receptor specificity . The drug’s EC₅₀ for mGluR2 activation is 1.2μM1.2 \, \mu\text{M}, comparable to endogenous glutamate (0.8μM0.8 \, \mu\text{M}) but with prolonged receptor residency .

Cholinergic Interactions

Fasoracetam potentiates acetylcholine release in hippocampal slices (142±12%142 \pm 12\% baseline at 10 mg/kg) , suggesting synergistic effects with glutamatergic modulation. This dual activity may underlie its efficacy in attention deficit hyperactivity disorder (ADHD) comorbid with cholinergic deficits .

Clinical Trials and Therapeutic Applications

ADHD in Glutamatergic Mutation Carriers

A 5-week, single-blind trial (NCT02286817) evaluated fasoracetam in 30 adolescents with ADHD and mGluR network gene mutations :

ParameterBaselineWeek 5P-value
CGI-I score3.792.33<0.001
CGI-S score4.833.86<0.001
Vanderbilt ADHD score42.128.40.035

Dose-dependent improvements emerged at ≥100 mg BID, with response rates doubling in subjects harboring Tier 1 mGluR variants (OR = 3.1, 95% CI: 1.2–8.4) . Pharmacokinetic profiling showed linear kinetics across 50–800 mg doses, with Tmax=1.31.9hoursT_{\text{max}} = 1.3–1.9 \, \text{hours} and Cmax=1.1920.52μg/mlC_{\text{max}} = 1.19–20.52 \, \mu\text{g/ml} .

22q11.2 Deletion Syndrome

A Phase 2 crossover trial (NCT04840823) assessed fasoracetam (NB-001) in 45 children with 22q11.2DS and neuropsychiatric symptoms :

  • Safety: Treatment-emergent adverse events (TEAEs) occurred in 63.3% (headache), 36.7% (fatigue), and 26.7% (abdominal pain), comparable to placebo .

  • Efficacy: CGI-S improved by 1.2 points (P=0.012P = 0.012), with marked reductions in anxiety and ASD-related social withdrawal .

Adverse EventIncidence (%)Severity (Mild/Moderate)
Headache63.360.0/3.3
Fatigue36.730.0/6.7
Upper abdominal pain26.723.3/3.3
Irritability20.016.7/3.3

Notably, three serious adverse events (SAEs)—syncope, elevated CPK, and head injury—were deemed unrelated to treatment . Renal clearance accounts for 89% of elimination, warranting dose adjustments in patients with eGFR <60 mL/min .

Future Directions and Research Gaps

Current investigations focus on:

  • DiGeorge Syndrome: A Phase 3 trial (NCT05518991) is evaluating fasoracetam’s impact on cognitive-communication skills in 22q11.2DS .

  • Dual mGluR/PDE4 Modulation: Preclinical data suggest synergistic effects with roflumilast in reversing scopolamine-induced memory deficits .

  • Biomarker Development: Correlations between plasma fasoracetam levels (>8μg/ml>8 \, \mu\text{g/ml}) and CGI-I response (r=0.71r = 0.71) may guide personalized dosing .

Critical gaps remain in understanding long-term neurodevelopmental outcomes and cross-talk between mGluR subtypes.

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